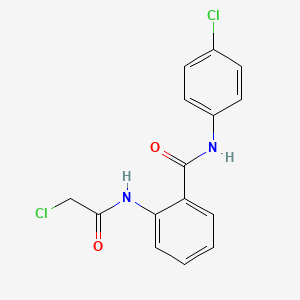

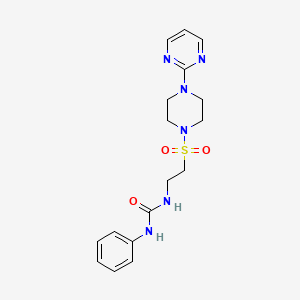

![molecular formula C20H26N6O2 B3010789 N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251683-02-9](/img/structure/B3010789.png)

N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class. These derivatives are known for their human renin inhibitory activity, which is crucial for regulating blood pressure. The structure-activity relationships within this class of compounds suggest that certain moieties can act as non-peptidic replacements for residues of the natural substrate angiotensinogen, which is involved in blood pressure regulation .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives has been described in the literature. For instance, the preparation of 3-acetamido-6-methyl-8-n-propyl-s-[3-14C] triazolo-[4, 3-a] pyrazine was achieved from sodium [14C] cyanide in three stages, with an overall radiochemical yield of 26.0% at a specific activity of 3.6 μCi/mg . This synthesis route could potentially be adapted for the synthesis of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide by modifying the side chains and functional groups accordingly.

Molecular Structure Analysis

The molecular structure of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is characterized by the presence of a triazolopyrazine core, which is essential for its biological activity. The isopropylphenyl and methyl(propyl)amino groups are likely to influence the compound's binding affinity and specificity towards human renin .

Chemical Reactions Analysis

While specific chemical reactions of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are not detailed in the provided papers, the general reactivity of the triazolopyrazine core can be inferred. This core is likely to undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution or addition reactions, which could be utilized in further derivatization or conjugation studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be hypothesized based on related compounds. For example, poor oral absorption was observed in a series of similar triazolopyrazine derivatives, which was not attributed to poor aqueous solubility or metabolic instability but could be related to factors such as high molecular weight . These properties are critical for the pharmacokinetic profile of the compound and its potential as a therapeutic agent.

科学的研究の応用

Synthesis and Applications in Drug Development:

Research on compounds with similar structural motifs, such as triazolopyrazines and their derivatives, has been explored for their potential applications in medicinal chemistry. For example, studies have focused on the synthesis of new heterocycles incorporating thiadiazole moieties for potential insecticidal activity against certain pests, highlighting the role of such compounds in developing new pesticides (Fadda et al., 2017). Additionally, the creation of enaminones as building blocks for synthesizing substituted pyrazoles has been explored for antitumor and antimicrobial activities, demonstrating the pharmaceutical relevance of these compounds (Riyadh, 2011).

Antimicrobial and Antifungal Activities:

Several studies have synthesized new derivatives of triazolopyrimidines and pyrazolo[1,5-a]-1,3,5-triazines to evaluate their antimicrobial and antifungal activities. These compounds have shown promising results, suggesting potential applications in combating microbial and fungal infections (Bhuiyan et al., 2006; Abunada et al., 2008).

Anticancer Research:

The exploration of triazolopyrazines and related compounds has extended into anticancer research, with some synthesized compounds being tested for their efficacy against cancer cell lines. These studies contribute to the ongoing search for more effective and less toxic cancer therapies (Riyadh et al., 2013).

特性

IUPAC Name |

2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-5-10-24(4)18-19-23-26(20(28)25(19)11-9-21-18)13-17(27)22-16-8-6-7-15(12-16)14(2)3/h6-9,11-12,14H,5,10,13H2,1-4H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNADXSXFKEUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)